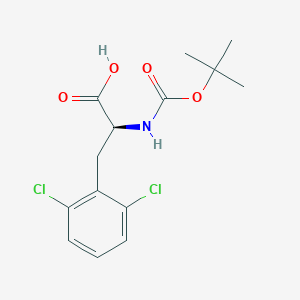

Boc-2,6-Dichloro-L-Phenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boc-2,6-Dichloro-L-Phenylalanine is a chemical compound with the molecular formula C14H17Cl2NO4. It’s an unnatural amino acid and is not intended for human or veterinary use, but for research purposes.

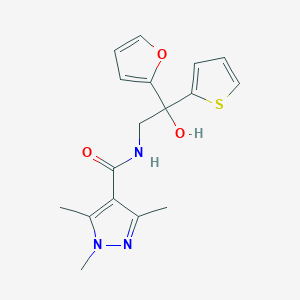

Molecular Structure Analysis

The Boc-2,6-Dichloro-L-Phenylalanine molecule contains a total of 38 bonds. There are 21 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .Applications De Recherche Scientifique

Synthesis and Chemical Ligations:

- Boc-protected phenylalanine derivatives have been used in native chemical ligation, a technique important in peptide synthesis. For example, Crich and Banerjee (2007) discussed the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine, demonstrating its utility in native chemical ligation at phenylalanine, vital for peptide assembly (Crich & Banerjee, 2007).

Photoactivatable Analogs in Biological Studies:

- Baldini et al. (1988) used a Boc-protected derivative of a photoactivatable, carbene-generating analogue of phenylalanine for biochemical experiments, demonstrating its application in studying biological systems (Baldini et al., 1988).

Conformational Studies of Oligopeptides:

- Peggion et al. (1974) investigated the conformations of Boc-protected l-phenylalanine oligomers in various solvents, providing insights into the structural behavior of these peptides in different environments (Peggion et al., 1974).

Radioiodination for Peptide Synthesis:

- Wilbur et al. (1993) described the synthesis of a Boc-protected phenylalanine derivative for radioiodination, a method relevant in labeling peptides for scientific research (Wilbur et al., 1993).

Incorporation in RAFT Polymerization:

- Kumar et al. (2012) utilized Boc-protected phenylalanine in the reversible addition-fragmentation chain transfer (RAFT) polymerization process to create polymers with controlled properties, demonstrating the versatility of this amino acid in polymer science (Kumar et al., 2012).

Chromatographic Separation Applications:

- Ansell and Mosbach (1997) developed copolymer beads imprinted with Boc-l-Phe for chromatographic applications, highlighting the role of this compound in separation techniques (Ansell & Mosbach, 1997).

Peptide Sequence Modification and Study:

- Cushman and Lee (1992) incorporated a Boc-protected phenylalanine derivative into a peptide sequence, underlining the utility of such modifications in peptide research (Cushman & Lee, 1992).

Cross-Coupling Reactions in Organic Synthesis:

- Firooznia et al. (1998) used a Boc-protected phenylalanine derivative in Suzuki-Miyaura coupling reactions, a critical technique in organic synthesis (Firooznia et al., 1998).

Development of Non-Natural Amino Acids:

- Xiao (2008) synthesized Boc-protected methylphenylalanines, important in the creation of non-natural amino acids for drug research (Xiao, 2008).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid ingestion and inhalation, and to use personal protective equipment/face protection when handling this chemical .

Propriétés

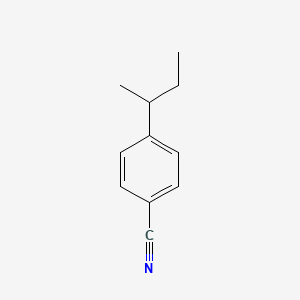

IUPAC Name |

(2S)-3-(2,6-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-9(15)5-4-6-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBKLZYRUNSCPAT-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=CC=C1Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=CC=C1Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-2,6-Dichloro-L-Phenylalanine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-Allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2466991.png)

![Endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/no-structure.png)

![[2-(cyclohexylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2467006.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2467008.png)

![N-(4-butylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2467011.png)

![4-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-butylpyrrolidin-2-one](/img/structure/B2467012.png)